N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide
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Overview
Description
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide is a chemical compound with a unique structure that includes a piperidine ring substituted with difluoro and oxo groups, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide typically involves multiple steps. One common approach is to start with a piperidine derivative, which is then subjected to fluorination and oxidation reactions to introduce the difluoro and oxo groups. The final step involves the coupling of the modified piperidine with but-2-ynamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The difluoro and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxo groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The difluoro and oxo groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The but-2-ynamide moiety may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with fluorine and oxo substitutions, such as:
- N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]acetamide
- N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]prop-2-ynamide
Uniqueness
What sets N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-8(15)13-6-7-4-5-10(11,12)9(16)14-7/h7H,4-6H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPMLKCBWXRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCC(C(=O)N1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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